![molecular formula C17H11Cl2NO2 B2666701 2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone CAS No. 763130-53-6](/img/structure/B2666701.png)
2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone
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Overview
Description
2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone is a chemical compound with the linear formula C17H11Cl2NO2 . It has a molecular weight of 332.189 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone is defined by its linear formula C17H11Cl2NO2 . The average mass of the molecule is 332.181 Da, and the monoisotopic mass is 331.016693 Da .Scientific Research Applications
Chemical Properties
“2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone” is a chemical compound with the linear formula C17H11Cl2NO2 . It has a molecular weight of 332.189 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Antimicrobial Applications
Naphthoquinones, the family of compounds to which “2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone” belongs, have been found to have significant antimicrobial properties . The chemical modification of naphthoquinones, such as the introduction of amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups, can enhance these properties .
Antitumoral Applications
Naphthoquinones also exhibit antitumoral properties . The derivatives of naphthoquinones have been studied for their potential biological activity against cancer . The information indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer .
Treatment of Angiogenesis-related Diseases
A specific derivative of naphthoquinone, named PPE8, was synthesized by nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone in benzene with N,N-dimethylenediamine . The biological studies indicate that PPE8 could be a potential therapeutic agent in the treatment of angiogenesis-related diseases .
Electron Donor-Acceptor System
The title compound is a novel electron donor-acceptor system . It was prepared by refluxing a suspension of commercially available 2,3-dichloro-1,4-naphthoquinone in absolute ethanol and morpholine in the presence of anhydrous potassium carbonate .
Safety and Hazards
properties
IUPAC Name |
2-chloro-3-(3-chloro-4-methylanilino)naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-6-7-10(8-13(9)18)20-15-14(19)16(21)11-4-2-3-5-12(11)17(15)22/h2-8,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEIIUPNEMRZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone | |
CAS RN |
763130-53-6 |
Source
|
Record name | 2-CHLORO-3-(3-CHLORO-4-METHYLANILINO)NAPHTHOQUINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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